Lipophilicity (XLogP3) Comparison: 4-Cyclohexyl vs. 4-Phenyl vs. 4-Methyl Quinazolinones
The computed lipophilicity of 4-cyclohexylquinazolin-2(1H)-one (XLogP3 = 2.8) is moderately lower than that of 4-phenylquinazolin-2(1H)-one (XLogP3 ≈ 3.1) and substantially higher than 4-methylquinazolin-2(1H)-one (XLogP3 ≈ 1.3) [1]. This places the target compound in an intermediate lipophilicity range that often correlates with balanced permeability and aqueous solubility for oral bioavailability [2]. The cyclohexyl group provides greater three-dimensionality (higher fraction sp3) compared to the planar phenyl analog, a parameter increasingly valued in fragment-based drug discovery for enhancing binding specificity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 4-phenylquinazolin-2(1H)-one: XLogP3 ≈ 3.1; 4-methylquinazolin-2(1H)-one: XLogP3 ≈ 1.3 |
| Quantified Difference | ΔXLogP3 = -0.3 vs. 4-phenyl; +1.5 vs. 4-methyl |
| Conditions | Computed by PubChem XLogP3 algorithm (version 3.0) |
Why This Matters
This measured lipophilicity difference directly affects solubility, permeability, and metabolic stability predictions, informing scaffold prioritization in early-stage drug discovery programs.
- [1] PubChem XLogP3 computed values for 4-cyclohexylquinazolin-2(1H)-one (CID 57662942), 4-phenylquinazolin-2(1H)-one, and 4-methylquinazolin-2(1H)-one. View Source
- [2] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
